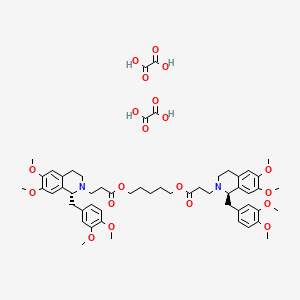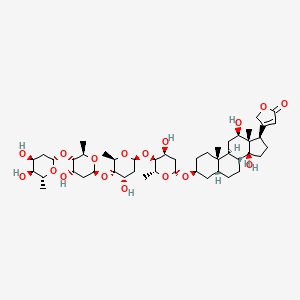
Digoxoside
Overview
Description
Digoxoside is a compound derived from the leaves of a digitalis plant . It is used in the treatment of heart failure and atrial fibrillation, a heart rhythm disorder of the atria . The molecular formula of this compound is C47H74O17 .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structural analysis is not available in the searched resources.Scientific Research Applications
Cancer Treatment : Digitoxin shows potential in inhibiting the growth of cancer cell lines at concentrations commonly found in cardiac patients. This was observed in studies where digitoxin demonstrated activity in inhibiting cell growth in human cancer cell lines, particularly in renal adenocarcinoma cancer cells, through apoptosis induction and DNA-topoisomerase II cleavable complexes formation (López-Lázaro et al., 2005).
Steroid Hormone Signaling : Research indicates that digoxin, a specific inhibitor of Na,K-ATPase, may act as a biological inducer of intracellular calcium oscillations. These oscillations are involved in transcriptional regulation in mammalian cells, suggesting a novel role for digoxin in cellular signaling mechanisms (Aizman et al., 2001).
Cardiovascular Applications : Digoxin is widely used in cardiovascular medicine. Its applications include reversing digitalis intoxication, imaging cardiac necrosis, and potential applications in visualizing and targeting thrombi and emboli (Haber, 1986).
Impact on Erectile Function : Digoxin has been linked to the alteration of erectile function, possibly due to its inhibitory effect on sodium/potassium adenosine triphosphatase activity in human corpus cavernosum smooth muscle. This mechanism can explain the adverse effects on male sexual function associated with digoxin use (Gupta et al., 1998).
Treatment of Ventricular Arrhythmias : Digoxin has been effectively used in treating adenosine-sensitive ventricular arrhythmias, demonstrating its efficacy in cardiac rhythm management (Cook et al., 1991).
Prostate Cancer Research : A study identified digoxin as a potential drug for prostate cancer treatment, showing its potency in inhibiting prostate cancer cell growth in vitro and its association with a lower prostate cancer risk in regular users (Platz et al., 2011).
Cardiovascular Disease Management : Digoxin continues to be used in the management of various cardiovascular disorders, particularly for heart failure and atrial fibrillation. It is known for its hemodynamic, neurohormonal, and electrophysiological effects (Gheorghiade et al., 2006).
Safety in Atrial Fibrillation : The safety of digoxin in patients with atrial fibrillation has been a subject of study, with research indicating a neutral association with outcomes under most circumstances (Allen et al., 2015).
Cost-effectiveness in Atrial Fibrillation and Flutter : The effectiveness and costs associated with digoxin treatment in atrial fibrillation and flutter were evaluated, highlighting its role in controlling ventricular rate and potential economic implications (Roberts et al., 1993).
Mechanism of Action
Target of Action
Digoxoside, also known as Digoxigenin Tetradigitoxoside, primarily targets the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .
Mode of Action
This compound interacts with its target, the Na+/K±ATPase enzyme, by binding to it . This binding inhibits the activity of the enzyme, disrupting the balance of sodium and potassium ions within the cell . The disruption of this balance can lead to changes in cell function and physiology .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism . By inhibiting the Na+/K±ATPase enzyme, this compound disrupts this pump’s function, leading to an accumulation of sodium ions inside the cell and a decrease in the intracellular concentration of potassium ions . This ion imbalance can affect various downstream cellular processes, including cell signaling and neurotransmission .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of this compound, determining how much of the administered dose reaches the target site of action .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Digoxoside at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or how it affects localization or accumulation .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJFVWFSYHOTB-YQIAHCFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31539-05-6 | |
| Record name | EINECS 250-687-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGOXOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How do digoxin and digitoxin exert their effects on the heart, and what are the potential consequences of overdose?
A1: Digoxin and digitoxin belong to a class of drugs called cardiac glycosides. They exert their therapeutic effects by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes []. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium handling within the cells. The elevated intracellular calcium levels enhance myocardial contractility, leading to a stronger heartbeat.
Q2: Can you describe the analytical method used in the study to detect and quantify the cardiac glycosides in the patient's samples?
A2: The study employed a highly specific and sensitive technique called liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) to determine the levels of various cardiac glycosides and their metabolites in the patient's serum and urine samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)


![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
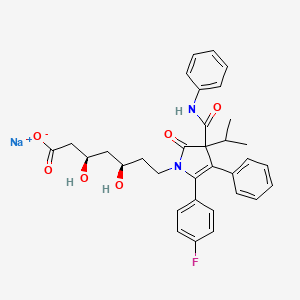
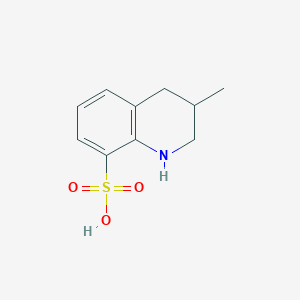
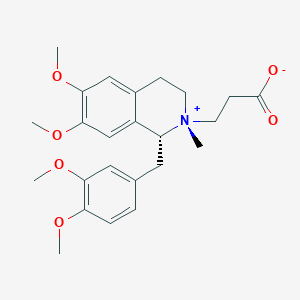
![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)
